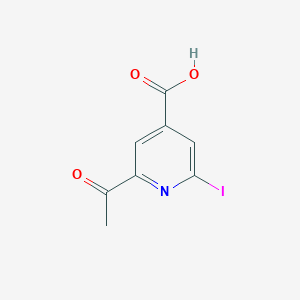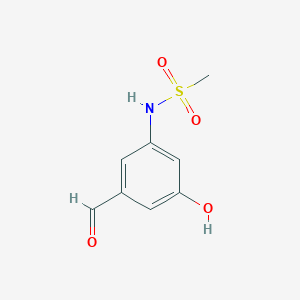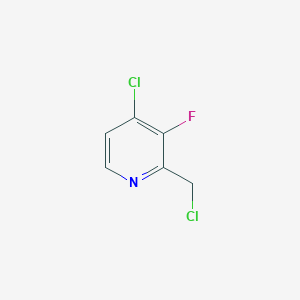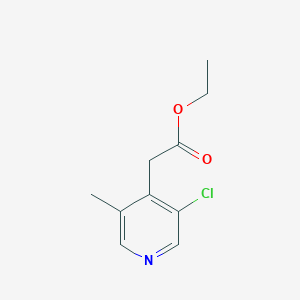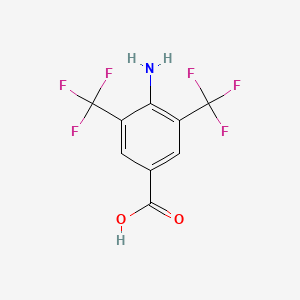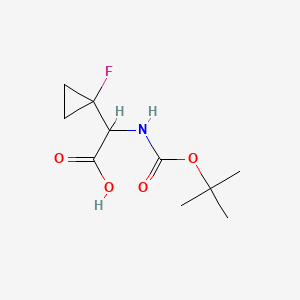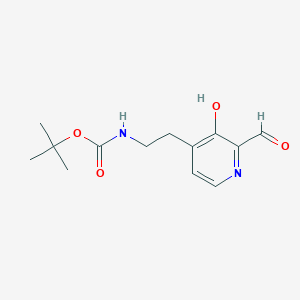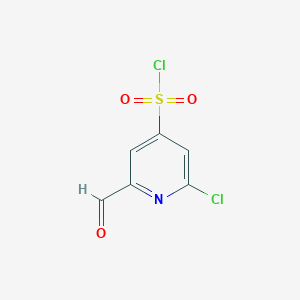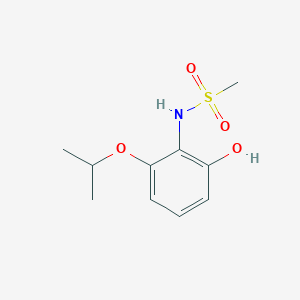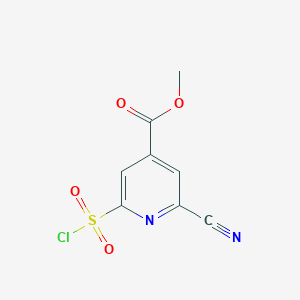
Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a chlorosulfonyl group, a cyano group, and a methyl ester group attached to an isonicotinic acid core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable reagent in organic synthesis and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate typically involves the chlorosulfonylation of an appropriate precursor. One common method is the reaction of isonicotinic acid derivatives with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow diazotization, for example, can be employed to synthesize intermediates that are subsequently converted to the target compound. This method offers advantages such as better control over reaction parameters, reduced risk of side reactions, and scalability for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to yield sulfonic acids and other derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form cyclic sulfonamides and other heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Acetonitrile, chlorocarbons, ethers
Catalysts: Acid or base catalysts depending on the reaction type
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution and addition reactions. The cyano group and methyl ester group also contribute to the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Chlorosulfonyl isocyanate: Similar in having a chlorosulfonyl group, but differs in its isocyanate functionality.
Methyl 2-(chlorosulfonyl)benzoate: Shares the chlorosulfonyl and methyl ester groups but has a benzoate core instead of an isonicotinic acid core.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a chlorosulfonyl group and a benzoxazolinone core.
Uniqueness
Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate is unique due to its combination of a chlorosulfonyl group, a cyano group, and a methyl ester group attached to an isonicotinic acid core. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industrial applications.
Propiedades
Fórmula molecular |
C8H5ClN2O4S |
|---|---|
Peso molecular |
260.65 g/mol |
Nombre IUPAC |
methyl 2-chlorosulfonyl-6-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C8H5ClN2O4S/c1-15-8(12)5-2-6(4-10)11-7(3-5)16(9,13)14/h2-3H,1H3 |
Clave InChI |
SJDJHPADIRZSMK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


